REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2]CC.CCCCCC.C(NC(C)C)(C)C.[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([C:26]([OH:28])=[O:27])=[N:24][CH:25]=1.BrCC>O1CCCC1.O>[Cl:19][C:20]1[CH:21]=[C:22]([CH2:1][CH3:2])[C:23]([C:26]([OH:28])=[O:27])=[N:24][CH:25]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.56 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.89 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1 hour at −78° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
hydrochloric acid (1 N) was added
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
poured into acetonitrile
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
the solution was collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |